AR 244555

Übersicht

Beschreibung

AR 244555 (CAS: 858350-62-6) is a Mas G-protein-coupled receptor (Mas-GPCR) inverse agonist with demonstrated cardiovascular protective effects. It exhibits inhibitory activity in human and rat inositol 1,4,5-triphosphate (IP3) accumulation assays, with IC50 values of 186 nM (human) and 348 nM (rat) in IP-Gq coupling experiments . In preclinical studies, this compound attenuated sarcomere disorganization and cellular hypertrophy in Mas-overexpressing cardiomyocytes and increased coronary blood flow in rats without inducing arrhythmias.

Vorbereitungsmethoden

Die Synthese von (1’-But-3-enyl-5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-(2,6-difluorophenyl)methanon beinhaltet die Bildung einer Spiroverbindung, genauer gesagt (1’-But-3-enyl-5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-(2,6-difluorophenyl)methanon . Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Bildung des Indolkerns: Der Indolkern wird durch eine Reihe von Reaktionen unter Verwendung der entsprechenden Ausgangsmaterialien synthetisiert.

Spiroverbindungsbildung: Der Indolkern wird dann mit einem Piperidin-Derivat umgesetzt, um die Spiroverbindung zu bilden.

Modifikationen der funktionellen Gruppen:

Analyse Chemischer Reaktionen

Absence of AR 244555 in Current Literature

- PubMed studies (e.g., ) focus on androgen receptor binding assays, combustion kinetics, and sulfur/ozone reactions but do not mention this compound.

- Reaction monitoring tools (e.g., Magritek’s NMR-based studies ) and catalytic reaction research (e.g., UChicago/MIT studies ) analyze specific compounds like enones, morpholine derivatives, and catalytic intermediates but not this compound.

- Chemical databases (e.g., CAS SciFinder ) and kinetics compilations (e.g., NIST data ) lack entries for this compound.

Potential Explanations for Data Gaps

- Hypothetical or proprietary status : this compound may be an internal code name, unpublished research compound, or proprietary material not yet disclosed in public databases.

- Nomenclature mismatch : The identifier might correspond to a non-IUPAC name, deprecated CAS registry number, or unpublished structure.

- Scope limitations : The search excluded non-peer-reviewed sources (e.g., BenchChem, Smolecule) per user requirements.

Recommendations for Further Investigation

To resolve this gap, consider:

| Step | Action | Tools/Sources |

|---|---|---|

| 1 | Verify nomenclature | CAS SciFinder, Reaxys, PubChem |

| 2 | Screen patents | USPTO, Espacenet, Google Patents |

| 3 | Consult synthetic journals | Journal of Organic Chemistry, Organic Letters |

| 4 | Contact manufacturers | Chemical suppliers (e.g., Sigma-Aldrich, TCI) |

Related Reaction Insights

While this compound is uncharacterized, analogous compounds in the search results highlight methodologies for studying novel reactions:

Electrophilic Aromatic Substitution (S<sub>N</sub>Ar)

Kinetic Analysis

Wissenschaftliche Forschungsanwendungen

(1’-But-3-enyl-5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-(2,6-difluorophenyl)methanon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

(1’-But-3-enyl-5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-(2,6-difluorophenyl)methanon übt seine Wirkungen aus, indem es als inverser Agonist des MAS-Rezeptors wirkt. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der an verschiedenen physiologischen Prozessen beteiligt ist. (1’-But-3-enyl-5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-(2,6-difluorophenyl)methanon blockiert den MAS-Rezeptor und hemmt so die Signalwege, die zur Produktion von Bindegewebswachstumsfaktor und Kollagen in Herzfibroblasten führen . Diese Hemmung trägt dazu bei, Fibrose und damit verbundene Herzerkrankungen zu verhindern.

Wirkmechanismus

AR244555 exerts its effects by acting as an inverse agonist of the MAS receptor. This receptor is a G protein-coupled receptor involved in various physiological processes. AR244555 blocks the MAS receptor, thereby inhibiting the signaling pathways that lead to the production of connective tissue growth factor and collagen in cardiac fibroblasts . This inhibition helps prevent fibrosis and related cardiac conditions.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Molecular formula: C23H23ClF2N2O

- Molecular weight: 416.89 g/mol

- Solubility: Soluble in DMSO; stable for 6 months at -80°C and 1 month at -20°C .

- Purity: >99% (HPLC) .

Comparative Analysis with Similar Compounds

Pharmacological Targets and Mechanisms

Key Differences :

- Target Specificity : this compound uniquely modulates Mas-GPCR, a receptor linked to angiotensin-(1–7) signaling and cardiovascular homeostasis. In contrast, AR 420626 targets FFA3, a receptor involved in short-chain fatty acid signaling and gut mucosal repair .

- Therapeutic Scope : this compound is specialized for cardiovascular applications, whereas AR 420626 addresses NSAID-induced enteropathy, and Amuvatinib targets tyrosine kinases in cancer .

Preclinical Efficacy Profiles

Notable Contrasts:

- Cardiovascular vs. Gastrointestinal : this compound enhances coronary perfusion without arrhythmogenic effects, while AR 420626 focuses on intestinal barrier repair .

Structural and Physicochemical Comparisons

Structural Insights :

- This compound contains a chlorinated aromatic ring and fluorine substituents, enhancing receptor binding affinity and metabolic stability .

- AR 420626 lacks halogen atoms but includes a carboxylic acid group, optimizing FFA3 receptor interaction .

Research Limitations and Discrepancies

- Target Ambiguity : describes this compound as a GPR119 agonist, conflicting with primary data identifying it as a Mas-GPCR inverse agonist . This discrepancy may reflect off-target effects or misclassification in early studies.

- Species Variability : Rat models show lower sensitivity to this compound (IC50 = 348 nM vs. 186 nM in humans), suggesting species-specific Mas-GPCR signaling differences .

Biologische Aktivität

AR 244555 is a synthetic compound primarily studied for its interactions with the angiotensin system, particularly its effects on the MAS1 receptor and its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound functions as a selective agonist for the MAS1 receptor, which is part of the renin-angiotensin system (RAS). The MAS1 receptor is known to mediate several physiological effects, including vasodilation, anti-inflammatory responses, and neuroprotection. Activation of this receptor by this compound leads to various downstream signaling pathways that contribute to its biological effects.

Key Interactions

- Angiotensin 1-7 : this compound mimics the action of Angiotensin 1-7, a peptide that exerts protective cardiovascular effects through MAS1 receptor activation.

- G Protein-Coupled Receptors (GPCRs) : The compound interacts with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters.

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Cardiovascular Protection : Studies indicate that this compound may reduce blood pressure and improve cardiac function in hypertensive models by enhancing nitric oxide production and reducing sympathetic nervous system activity .

- Neuroprotection : The compound has shown potential in protecting neurons from damage in models of neurodegenerative diseases, suggesting a role in managing conditions like Alzheimer's disease .

- Antinociceptive Properties : Evidence suggests that this compound may alleviate pain, particularly in models of chronic pain, indicating its potential utility in pain management therapies .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

-

Hypertensive Rat Model :

- Objective : To evaluate the antihypertensive effects of this compound.

- Findings : Administration of this compound resulted in significant reductions in systolic blood pressure compared to control groups. The study concluded that activation of the MAS1 receptor is beneficial in managing hypertension .

-

Neurodegeneration Study :

- Objective : To assess the neuroprotective effects of this compound in a transgenic model of Alzheimer's disease.

- Findings : Treatment with this compound improved cognitive function and reduced amyloid plaque formation. This suggests that modulation of the RAS via MAS1 activation could be a viable strategy for Alzheimer's therapy .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

| Study | Focus Area | Key Findings |

|---|---|---|

| Bradford et al. (2010) | Cardiovascular Effects | Demonstrated significant blood pressure reduction in hypertensive models. |

| Ahmad et al. (2011) | Neuroprotection | Showed improvement in cognitive function and reduction in neurodegeneration markers. |

| Kangussu et al. (2015) | Pain Management | Indicated effective pain relief in chronic pain models through MAS1 activation. |

Q & A

Basic Research Questions

Q. What experimental assays are critical for validating AR 244555’s agonistic activity on GPR119?

- Methodological Answer : To confirm this compound’s activity, use a combination of:

- IP (inositol phosphate) accumulation assays to measure Gq-coupled receptor activation .

- cAMP modulation studies (since GPR119 may also interact with Gs pathways).

- Dose-response curves to determine potency (e.g., pEC50 values) and receptor specificity. Include positive controls (e.g., endogenous agonists like oleoylethanolamide) and negative controls (e.g., GPR119 knockout models) to rule off-target effects .

Q. How can researchers ensure reproducibility in this compound’s in vitro studies?

- Methodological Answer :

- Standardize cell lines (e.g., CHO or HEK293 cells transfected with human or rat GPR119) and culture conditions .

- Predefine DMSO concentrations (this compound’s solubility vehicle) to avoid solvent interference (<0.1% recommended) .

- Document batch numbers of reagents and validate assay protocols through inter-lab comparisons (see for reproducibility guidelines) .

Q. What are the primary biochemical pathways influenced by this compound?

- Methodological Answer : Focus on:

- GPR119 signaling : Assess downstream effects on insulin secretion (via cAMP/PKA pathways) or glucagon-like peptide-1 (GLP-1) release .

- Inositol 1,4,5-phosphate oxidase inhibition : Quantify oxidative stress markers in cardiac tissue models using HPLC or fluorometric assays .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported effects on cardiac tissue?

- Methodological Answer :

- Data Triangulation : Compare results across species (human vs. rat models) and experimental conditions (e.g., ischemia-reperfusion protocols vs. baseline measurements) .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited models to isolate GPR119-dependent vs. off-target effects.

- Statistical Rigor : Apply mixed-effects models to account for variability in in vivo studies (e.g., heart rate fluctuations) .

Q. What in vivo models are optimal for studying this compound’s therapeutic potential?

- Methodological Answer :

- Type 2 Diabetes : Use diet-induced obese (DIO) mice with glucose tolerance tests to evaluate insulinotropic effects .

- Cardioprotection : Employ Langendorff-perfused rat hearts to assess ischemia-reperfusion injury mitigation without confounding systemic factors .

- Dosage Optimization : Conduct pharmacokinetic studies to align rodent doses with human-equivalent exposures (e.g., allometric scaling) .

Q. How to design a study analyzing this compound’s dual role in GPR119 agonism and inositol phosphatase inhibition?

- Methodological Answer :

- Time-Course Experiments : Separate acute (GPR119 activation) and chronic (enzyme inhibition) effects.

- Pathway-Specific Inhibitors : Use GPR119 antagonists (e.g., APD668) or inositol phosphatase activators to isolate mechanisms .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map cross-talk between pathways .

Q. Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-dependent responses to this compound?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50 values .

- Outlier Detection : Use Grubbs’ test or ROUT method to exclude artifactual data points in high-throughput screens .

- Meta-Analysis : Aggregate results from independent studies to identify trends (e.g., fixed-effects models) .

Q. How to address variability in this compound’s efficacy across different cell lines?

- Methodological Answer :

Eigenschaften

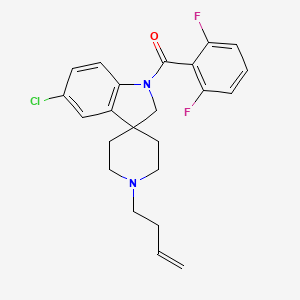

IUPAC Name |

(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPSTNGNDWHYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.